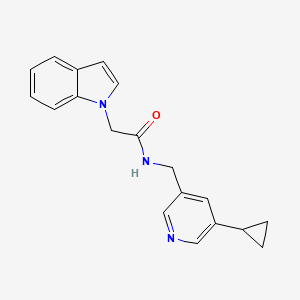

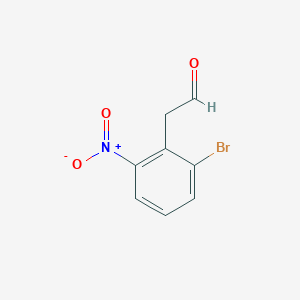

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and other diseases.

Scientific Research Applications

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to the compound of interest, has demonstrated significant antiallergic properties. A study highlighted the synthesis and evaluation of new derivatives as potential antiallergic compounds, with modifications to improve potency. One derivative demonstrated considerable antiallergic activity in vivo, showing efficacy in inhibiting late phase eosinophilia and microvascular permeability in animal models of rhinitis (Menciu et al., 1999).

Antimicrobial Activities

Another study utilized 2-arylhydrazononitriles for the synthesis of new, uniquely substituted heterocyclic substances, including indole-containing derivatives. These compounds exhibited promising antimicrobial activities against various microorganisms, highlighting the potential of indole derivatives in antimicrobial applications (Behbehani et al., 2011).

Isoprenylcysteine Carboxyl Methyltransferase Inhibition

Amino derivatives of indole, including acetamide derivatives, have been identified as potent inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the post-translational modification of proteins. These inhibitors demonstrate significant antiproliferative activity, suggesting their utility in cancer research (Go et al., 2010).

Corrosion Inhibitors

Research on acetamide derivatives with long alkyl side chains has shown their effectiveness as corrosion inhibitors. These compounds have been tested in acidic and mineral oil mediums, indicating their potential industrial applications (Yıldırım & Cetin, 2008).

Antiplasmodial Properties

A study on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared via trifluoroacetic acid-mediated Beckmann rearrangement and subsequent reactions showed potential in vitro antiplasmodial properties against Plasmodium falciparum. This highlights the relevance of indole acetamide derivatives in malaria research (Mphahlele et al., 2017).

properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-indol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(13-22-8-7-16-3-1-2-4-18(16)22)21-11-14-9-17(12-20-10-14)15-5-6-15/h1-4,7-10,12,15H,5-6,11,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMVKVCUEBZOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2667452.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)

![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)

![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)